L-Cysteinyl-L-glutamine
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Overview
Description
L-Cysteinyl-L-glutamine is a dipeptide composed of the amino acids L-cysteine and L-glutamine This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-glutamine can be synthesized through a series of chemical reactions involving the coupling of L-cysteine and L-glutamine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of L-glutamine and the carboxyl group of L-cysteine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in the synthesis of L-cysteine and L-glutamine. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-glutamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds, leading to the formation of dimers or higher-order structures.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like DTT. The reactions are typically carried out under mild conditions to prevent degradation of the dipeptide.
Major Products Formed
The major products formed from the reactions of this compound include disulfide-linked dimers, reduced thiol forms, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
L-Cysteinyl-L-glutamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability. Researchers also investigate its reactivity and interactions with other molecules.
Biology: this compound is studied for its role in cellular processes, including protein synthesis and regulation of redox states. It is also used in studies related to oxidative stress and antioxidant defense mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of diseases related to oxidative stress and inflammation.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and food additives due to its beneficial properties.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-glutamine involves its ability to modulate redox states and participate in antioxidant defense. The thiol group of the cysteine moiety can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, this compound can interact with various enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
L-Cysteinyl-L-glutamine can be compared with other similar compounds such as L-glutathione (γ-L-glutamyl-L-cysteinyl-glycine) and L-cysteinyl-glycine.
L-glutathione: This tripeptide is a well-known antioxidant and plays a crucial role in cellular redox homeostasis. While L-glutathione contains an additional glycine residue, this compound lacks this component, which may influence its reactivity and stability.
L-cysteinyl-glycine: This dipeptide is another antioxidant compound that shares similarities with this compound. the presence of glycine instead of glutamine may result in different biochemical properties and applications.
Properties
CAS No. |
629653-15-2 |
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Molecular Formula |
C8H15N3O4S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O4S/c9-4(3-16)7(13)11-5(8(14)15)1-2-6(10)12/h4-5,16H,1-3,9H2,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 |
InChI Key |
YHDXIZKDOIWPBW-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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